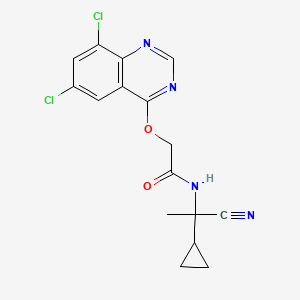![molecular formula C20H17N3O4S B2778823 2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine CAS No. 862793-49-5](/img/structure/B2778823.png)
2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Heterocyclic Compounds
An efficient method for preparing sulfonylated furan derivatives through a domino process demonstrates a significant advancement in the synthesis of heterocyclic compounds. This method exhibits excellent functional group tolerance and efficiency, indicating its potential for generating complex molecular architectures useful in various scientific research applications, including the development of novel pharmaceuticals and materials science (Zhiming Cui et al., 2018).
Novel Routes to Heterocycles
Exploring new pathways for synthesizing heterocyclic compounds, research demonstrates the conversion of specific precursors into a range of heterocycles, including triazoles, oxadiazoles, and thiadiazoles. These processes underline the versatility of certain furan derivatives in constructing biologically active compounds that could have implications in drug discovery and the synthesis of agrochemicals (F. El-Essawy & S. M. Rady, 2011).
Development of Antiprotozoal Agents
The synthesis of compounds based on imidazo[1,2-a]pyridines and their evaluation as antiprotozoal agents highlight the application of furan derivatives in medicinal chemistry. These compounds exhibit strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma and Plasmodium species, showcasing the potential of furan derivatives in developing new treatments for protozoal infections (Mohamed A. Ismail et al., 2004).
Antimicrobial Activities of Azole Derivatives
Research on azole derivatives synthesized from furan-2-carbohydrazide indicates their potential antimicrobial properties. These studies contribute to understanding how modifications in furan derivatives can lead to compounds with significant biological activities, offering new perspectives for the design of antimicrobial agents (Serap Başoğlu et al., 2013).
Palladium-Catalyzed Cross-Coupling for Aromatic Sulfides
The development of palladium-catalyzed cross-coupling techniques using sodium sulfinates for the synthesis of aromatic sulfides opens new avenues in organic synthesis. These methods allow for the construction of C-S bonds without the need for thiols or thiophenols, demonstrating the versatility of furan derivatives in facilitating novel synthetic pathways (Zongjun Qiao et al., 2014).
作用機序
Target of Action
VU0609999-1, also known as VO659, is an antisense oligonucleotide (ASO) investigational therapy designed to target the CAG repeat expansion that causes all nine known polyglutamine diseases . These diseases include Huntington’s disease (HD), spinocerebellar ataxia type 1 (SCA1), and type 3 (SCA3) .
Mode of Action
VO659’s unique target and dual mechanism of action enable potent target engagement across multiple disease models . In preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) were observed in vivo in disease mouse models of HD . Allele-preferential reductions of mHTT were observed in vitro in HD patient cell models . Preclinical data also showed VO659 induced a significant reduction of mutant ATXN1 (mATXN1) and mutant ATXN3 (mATXN3) protein levels in vivo and in vitro in disease mouse models and patient cell models of SCA1 and SCA3, respectively .
Biochemical Pathways
The primary biochemical pathway affected by VU0609999-1 is the CAG repeat expansion pathway. This pathway is responsible for the production of proteins with an abnormally long polyglutamine tract, leading to the formation of mutant proteins such as mHTT, mATXN1, and mATXN3 . By targeting the CAG repeat expansion, VU0609999-1 can reduce the production of these mutant proteins, thereby potentially alleviating the symptoms of diseases like HD, SCA1, and SCA3 .
Result of Action
The result of VU0609999-1’s action is a significant reduction in the levels of mutant proteins such as mHTT, mATXN1, and mATXN3 . This reduction has been observed both in vitro in patient cell models and in vivo in disease mouse models . In disease mouse models of HD, significant reductions of mHTT were associated with improvements in motor function .
Action Environment
The action environment of VU0609999-1 is primarily within the cells of the nervous system, where the CAG repeat expansion occurs and the mutant proteins are produced . Environmental factors that could influence the action, efficacy, and stability of VU0609999-1 are currently unknown and may be the subject of future research.
特性
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-14-6-8-16(9-7-14)28(24,25)20-19(22-13-15-4-2-10-21-12-15)27-18(23-20)17-5-3-11-26-17/h2-12,22H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRWMFBXOJMRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

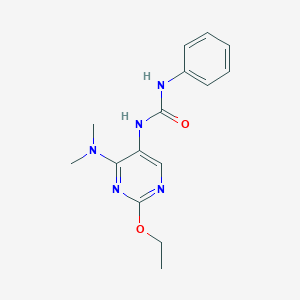
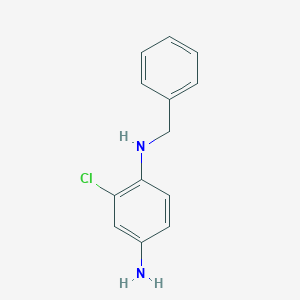
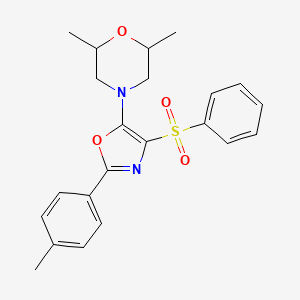
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2778747.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2778749.png)
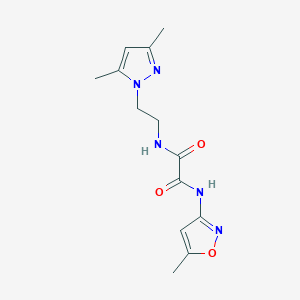


![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2778756.png)
![N~1~,N~2~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-1,2-ethanediamine](/img/structure/B2778757.png)
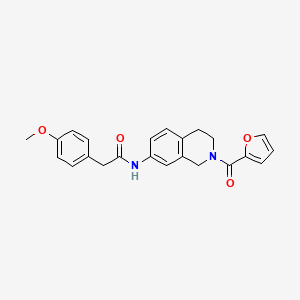
![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2778761.png)
